8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluoren-9-ylmethoxycarbonyl group attached to a spirocyclic framework, which includes an oxazaspiro ring and a carboxylic acid moiety. The presence of the fluoren-9-ylmethoxycarbonyl group makes it particularly useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. This can be achieved through a series of cyclization reactions, often using strong bases or acids to promote ring formation. The fluoren-9-ylmethoxycarbonyl group is then introduced through a carbonylation reaction, where a suitable precursor is reacted with a carbonyl source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The fluoren-9-ylmethoxycarbonyl group is particularly reactive towards nucleophiles, making it useful in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of azides or nitriles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis, where the fluoren-9-ylmethoxycarbonyl group can be selectively removed to expose reactive sites.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can bind to enzymes or receptors, modulating their activity. The spirocyclic core may interact with cellular components, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds also feature the fluoren-9-ylmethoxycarbonyl group and are widely used in peptide synthesis.
Spirocyclic compounds: Other spirocyclic structures with different functional groups can exhibit similar biological activities.
Uniqueness: The uniqueness of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid lies in its combination of the fluoren-9-ylmethoxycarbonyl group with the spirocyclic framework, which provides distinct chemical and biological properties compared to other compounds.
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)16-13-24(30-14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZWEDAJUCTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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